molecular formula C13H17N B159204 1,2,3,4,5,6,7,8-Octahydroacridine CAS No. 1658-08-8

1,2,3,4,5,6,7,8-Octahydroacridine

Cat. No. B159204
CAS RN: 1658-08-8
M. Wt: 187.28 g/mol
InChI Key: LLCXJIQXTXEQID-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroacridine, also known as Octahydroacridine, is a chemical compound with the formula C13H17N . It is a beige crystalline solid .


Synthesis Analysis

The synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine can be achieved through the vapour phase aminocyclization of cyclohexanone with a mixture of formaldehyde and ammonia over mesoporous bimetallic ZnAlMCM-41 (ZnAl-41) molecular sieves . This method is considered eco-friendly and highly selective .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,5,6,7,8-Octahydroacridine consists of a cyclic structure with a nitrogen atom incorporated into the ring . The molecular weight of this compound is 187.2808 .


Chemical Reactions Analysis

The compound can undergo various reactions to form different products. For instance, it can react with different aldehydes and cycloketones to produce 9-alkyl substituted octahydroacridines and diannelated pyridines .


Physical And Chemical Properties Analysis

1,2,3,4,5,6,7,8-Octahydroacridine is a solid at room temperature . It has a molecular weight of 187.28 .

Scientific Research Applications

NMR Spectral Analysis

1,2,3,4,5,6,7,8-Octahydroacridine has been extensively analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. Studies have focused on determining the 1H and 13C NMR chemical shifts of this compound and its derivatives, providing insight into the effects of substituents and N-oxidation on these shifts (Potmischil et al., 2009); (Potmischil et al., 2008).

Antimicrobial Properties

Research has evaluated the antimicrobial properties of certain 1,2,3,4,5,6,7,8-Octahydroacridine derivatives. These derivatives have shown effectiveness against various bacterial and fungal strains. The structural and electronic parameters of these molecules have been analyzed using Density Functional Theory (DFT) modeling (Marinescu et al., 2017).

Spectroscopic Studies

The interaction of 1,2,3,4,5,6,7,8-Octahydroacridine with other chemical compounds has been studied using spectroscopic techniques like fluorescence and absorption spectroscopy. These studies have helped in understanding the mechanisms like photoinduced electron transfer (PET) involving this compound (Marinescu et al., 2011).

Synthetic Routes and Derivatives

Various synthetic pathways have been developed for producing derivatives of 1,2,3,4,5,6,7,8-Octahydroacridine. These derivatives have potential applications in different fields of chemistry and pharmacology (Sielemann et al., 1999); (Smetanin et al., 2021).

Thermal Behavior

The thermal behavior of 1,2,3,4,5,6,7,8-Octahydroacridine and its derivatives has been a subject of research, providing valuable data for applications in material science and engineering (Marinescu et al., 2016).

Catalyst Synthesis

1,2,3,4,5,6,7,8-Octahydroacridine has been used in the synthesis of catalysts. Studies have demonstrated its effectiveness in forming certain zeolite catalysts, emphasizing its role in chemical synthesis processes (Ratnamala et al., 2004).

Molecular Docking and Biological Activity

Molecular docking studies have been conducted to predict the biological activity of 1,2,3,4,5,6,7,8-Octahydroacridine derivatives. These studies are crucial for understanding the potential pharmaceutical applications of these compounds (Yadav et al., 2020).

Safety And Hazards

The compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Therefore, it is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCXJIQXTXEQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(CCCC3)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862726
Record name Octahydroacridine
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Aldrich MSDS]
Record name 1,2,3,4,5,6,7,8-Octahydroacridine
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Product Name

1,2,3,4,5,6,7,8-Octahydroacridine

CAS RN

1658-08-8
Record name 1,2,3,4,5,6,7,8-Octahydroacridine
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Record name 1,2,3,4,5,6,7,8-Octahydroacridine
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Record name Octahydroacridine
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Record name 1,2,3,4,5,6,7,8-octahydroacridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
S Öztürk Yildirim, RJ Butcher, R Şimsek… - … Section E: Structure …, 2013 - scripts.iucr.org
The whole molecule of the title compound, C17H21NO2, is generated by twofold rotational symmetry. The N atom and the C and H atoms in position 4 of the pyridine ring lie on the …
Number of citations: 2 scripts.iucr.org
AF Borowski, S Sabo-Etienne, B Donnadieu… - …, 2003 - ACS Publications
The reaction of pyridine (Py), pyrrole (Pyr), or acridine with the bis(dihydrogen) complex [RuH 2 (η 2 -H 2 ) 2 (PCy 3 ) 2 ] (1) produces compounds containing heteroaromatic ([RuH 2 (η 2 …
Number of citations: 69 pubs.acs.org
M Marinescu, LO Cinteza, GI Marton… - Journal of Molecular …, 2017 - Elsevier
A series of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridine-N(10)-oxides is evaluated against 12 bacterial and fungal strains, for their microbicidal and anti-pathogenic features. The …
Number of citations: 12 www.sciencedirect.com
V Rabarihoela-Rakotovao, S Brunet, G Berhault… - Applied Catalysis A …, 2004 - Elsevier
The effect of a basic nitrogen compound (acridine) and of its main hydrogenation product (octahydroacridine) on the hydrodesulfurization of 4,6-dimethyldibenzothiophene (46DMDBT) …
Number of citations: 57 www.sciencedirect.com
MR Del Giudice, A Borioni… - Journal of heterocyclic …, 1997 - Wiley Online Library
This paper describes the synthesis of 9‐amino‐2‐ and 4‐hydroxy‐ and 2,4‐dihydroxy‐1,2,3,4‐tetrahydro‐acridines 2 and of 9‐aminomethyl‐1,2,3,4‐tetrahydro‐ and 1,2,3,4,5,6,7,8‐…
Number of citations: 9 onlinelibrary.wiley.com
D Regás, MM Afonso, JA Palenzuela - Synthesis, 2004 - thieme-connect.com
The intramolecular hetero-Diels-Alder reaction of vinylallenes and imines has been carried out. Depending on the substituents on the allene and the length of the tether linking diene …
Number of citations: 17 www.thieme-connect.com
AN Pyrko - Russian Journal of Organic Chemistry, 2008 - Springer
Reactions of cyclohexane-1,3-diones with amines and aldehydes led to the formation of 1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-diones containing alkylaryl, aryl, and hydroxy …
Number of citations: 29 link.springer.com
M Marinescu, C Tablet, F Potmischil… - Spectrochimica Acta Part …, 2011 - Elsevier
The interaction of 3-carboxy-5,6-benzocoumarin (BzCum) with 1,2,3,4,5,6,7,8-octahydroacridine (OHA), 9-amino-1,2,3,4,5,6,7,8-octahydroacridine (H 2 N-OHA) and the corresponding N…
Number of citations: 10 www.sciencedirect.com
F Potmischil, M Marinescu, A Nicolescu… - Magnetic Resonance …, 2009 - Wiley Online Library
The 1 H and 13 C NMR chemical shifts of 1,2,3,4,5,6,7,8‐octahydroacridine, 12 of its 9‐substituted derivatives, and of the corresponding N‐oxides were determined, assigned, and …
F Potmischil, M Marinescu, A Nicolescu… - Magnetic …, 2008 - Wiley Online Library
The 15 N NMR chemical shifts of 1,2,3,4,5,6,7,8‐octahydroacridine, 12 of its 9‐substituted derivatives, and of the corresponding N‐oxides were measured and examined in terms of the 9…

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